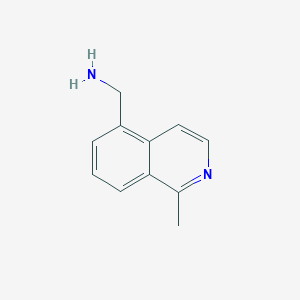

(1-Methylisoquinolin-5-yl)methanamine

Description

(1-Methylisoquinolin-5-yl)methanamine is an organic compound featuring an isoquinoline core substituted with a methyl group at position 1 and a methanamine group at position 3. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimicrobial, anti-inflammatory, and receptor-binding properties .

Properties

Molecular Formula |

C11H12N2 |

|---|---|

Molecular Weight |

172.23 g/mol |

IUPAC Name |

(1-methylisoquinolin-5-yl)methanamine |

InChI |

InChI=1S/C11H12N2/c1-8-10-4-2-3-9(7-12)11(10)5-6-13-8/h2-6H,7,12H2,1H3 |

InChI Key |

AETLZKNFQIVXKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=CC2=C(C=CC=C12)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Pictet-Spengler Reaction: One of the most common methods for synthesizing isoquinoline derivatives involves the Pictet-Spengler reaction.

Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinolines.

Industrial Production Methods: Industrial production methods for (1-Methylisoquinolin-5-yl)methanamine typically involve large-scale synthesis using the above-mentioned reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions can significantly enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1-Methylisoquinolin-5-yl)methanamine can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its reduced forms, which may have different biological activities.

Substitution: This compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce tetrahydroisoquinoline derivatives .

Scientific Research Applications

Medicinal Chemistry

(1-Methylisoquinolin-5-yl)methanamine is primarily recognized for its role in medicinal chemistry, where it serves as a precursor or building block for the synthesis of various biologically active compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties, particularly against Gram-positive bacteria. For instance, it has shown effectiveness against Staphylococcus aureus (MRSA) with a minimum inhibitory concentration (MIC) of ≤ 0.25 µg/mL, while demonstrating limited activity against Gram-negative bacteria like Escherichia coli .

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | ≤ 0.25 µg/mL |

| Escherichia coli | > 200 µg/mL |

| Candida albicans | No activity |

Drug Discovery

The compound is being investigated for its potential as a therapeutic agent in various diseases, including cancer and inflammatory conditions. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug development pipelines.

Case Studies in Drug Development

Several case studies highlight the efficacy of (1-Methylisoquinolin-5-yl)methanamine derivatives in preclinical models. For example, derivatives have been tested for their ability to inhibit specific enzymes involved in cancer progression or inflammatory pathways .

Chemical Synthesis

In synthetic organic chemistry, (1-Methylisoquinolin-5-yl)methanamine is utilized as an intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile for creating diverse chemical entities.

Biological Research

Research into the biological mechanisms of (1-Methylisoquinolin-5-yl)methanamine has revealed its potential interactions with key receptors and enzymes within biological systems. This includes studies on its effects on pain modulation through TRPV1 antagonism .

Industrial Applications

Beyond research laboratories, this compound has implications in the pharmaceutical industry for the development of new drugs and agrochemicals. Its unique properties lend themselves to applications in formulations aimed at enhancing efficacy and reducing side effects.

Mechanism of Action

The mechanism of action of (1-Methylisoquinolin-5-yl)methanamine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structure can be compared to the following analogs from the evidence:

Quinoline-Based Methanamines

- 1-(8-Methoxyquinolin-5-yl)-N-methylmethanamine (CAS: 937647-97-7): This derivative features a quinoline core with a methoxy group at position 8 and an N-methylmethanamine group at position 4. Its structural similarity to the target compound highlights the role of heterocyclic core substitution (isoquinoline vs. quinoline) and the impact of methoxy vs. methyl groups on bioactivity and solubility .

Quinazolinone Thiourea Derivatives

- 3-Thiourea-2-methylquinazolin-4(3H)-one : Substitution with thiourea at position 3 confers moderate antibacterial activity against Gram-positive and Gram-negative pathogens, albeit less potent than ciprofloxacin . The absence of thiourea in the target compound may reduce antimicrobial efficacy but improve solubility due to decreased polarity.

Benzimidazole-Linked Methanamines

- N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine: This compound, evaluated for effects on wheat germination, demonstrates how aryl substituents (e.g., chlorophenyl) influence biological interactions in plant systems. The target compound’s isoquinoline-methyl group may confer distinct lipophilicity and bioavailability .

Physicochemical Properties

Solubility

Methanamine derivatives exhibit variable solubility depending on substituents and solvents:

*Data inferred from structural analogs.

Biological Activity

(1-Methylisoquinolin-5-yl)methanamine, a compound with the CAS number 1416714-19-6, exhibits significant biological activity across various domains, particularly in antiviral and anticancer research. This article compiles findings from diverse studies to provide a comprehensive overview of its biological effects, structure-activity relationships, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of (1-Methylisoquinolin-5-yl)methanamine features an isoquinoline core, which is known for its pharmacological relevance. The presence of the methyl group at the 1-position and the amino group at the 5-position contributes to its unique biological properties. Understanding these structural elements is crucial for elucidating its mechanism of action.

Antiviral Activity

Recent studies have highlighted the antiviral potential of isoquinoline derivatives, including (1-Methylisoquinolin-5-yl)methanamine. For instance, a study on isoquinolone derivatives showed promising antiviral activity against influenza viruses. The compound demonstrated effective concentrations (EC50) ranging from 0.2 to 0.6 μM, with a selectivity index (SI) exceeding 65, indicating low cytotoxicity at therapeutic doses .

Table 1: Antiviral Activity of Isoquinoline Derivatives

| Compound | Virus Type | EC50 (μM) | CC50 (μM) | SI |

|---|---|---|---|---|

| Compound 1 | Influenza A | 0.2 - 0.6 | 39.0 | ≥65 |

| Compound 11 | Influenza A | Not specified | Not specified | >9.3 |

This data suggests that modifications to the isoquinoline structure can enhance antiviral efficacy while maintaining safety profiles.

Anticancer Activity

The compound's anticancer properties have also been explored extensively. Research indicates that derivatives of isoquinolines can inhibit the proliferation of various cancer cell lines, including colorectal cancer cells. One study reported that compounds with similar structures effectively inhibited cyclin D1 expression and induced cyclin-dependent kinase inhibitors, leading to reduced cell growth in vitro and in vivo .

Case Study: Inhibition of Cancer Cell Proliferation

In a comparative study involving several isoquinoline derivatives:

- Compound 5mm and Compound 5nn showed over 99% inhibition of LS174T colon cancer cells at a concentration of 1 μM.

- The selectivity of these compounds was higher than traditional chemotherapeutics like 5-fluorouracil and cisplatin.

Table 2: Inhibition of Colon Cancer Cell Proliferation

| Cell Line | Compound 5mm (%) | Compound 5nn (%) | 5-FU (%) | Cisplatin (%) |

|---|---|---|---|---|

| LS174T | 99.5 ± 0.1 | 99.8 ± 0.2 | 82.3 ± 2.5 | 24.2 ± 5.6 |

| HT-29 | 35.9 ± 3.8 | 76.8 ± 0.8 | 82.9 ± 1.8 | 11.6 ± 17.7 |

| Caco-2 | 54.5 ± 2.7 | 58.3 ± 1.7 | 60.2 ± 11.5 | 37.7 ± 25.9 |

This demonstrates the potential for (1-Methylisoquinolin-5-yl)methanamine derivatives in cancer therapy.

The biological activity of (1-Methylisoquinolin-5-yl)methanamine is attributed to its ability to interact with specific molecular targets within cells:

- Antiviral Mechanism : The compound appears to suppress viral infections by downregulating viral protein expression and inhibiting viral progeny release .

- Anticancer Mechanism : It targets cyclin D1 and methionine S-adenosyltransferase-2 (MAT2A), disrupting cell cycle progression and promoting apoptosis in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.